N-(3-ethylphenyl)-2-[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide
Description
The compound N-(3-ethylphenyl)-2-[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide features a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core substituted with a 3-fluorophenyl group at position 2 and an acetamide-linked 3-ethylphenyl moiety at position 6. Its molecular formula is C23H25FN4O2 (average mass: 390.48 g/mol), as reported in screening databases . This spirocyclic scaffold is associated with diverse pharmacological activities, particularly as kinase inhibitors or enzyme modulators, as seen in related compounds like NFOT (a DDR1 inhibitor) .
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[3-(3-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2/c1-2-16-5-3-8-19(13-16)25-20(29)15-28-11-9-23(10-12-28)26-21(22(30)27-23)17-6-4-7-18(24)14-17/h3-8,13-14H,2,9-12,15H2,1H3,(H,25,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZFVVVBXHJCNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-2-[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide (CAS Number: 1189668-09-4) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is with a molecular weight of 408.5 g/mol. The structure features a triazaspiro framework which is known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1189668-09-4 |
| Molecular Formula | C23H25FN4O2 |
| Molecular Weight | 408.5 g/mol |
The biological activity of this compound may be linked to its interaction with G protein-coupled receptors (GPCRs). GPCRs play a crucial role in cellular signaling and are involved in numerous physiological processes. The compound's structure suggests potential binding affinities to specific GPCR subtypes, which could lead to modulation of intracellular signaling pathways.
Key Mechanisms:
- Receptor Binding : The compound may exhibit affinity for various GPCRs, influencing downstream signaling cascades.
- Calcium Ion Modulation : Similar compounds have been shown to elevate intracellular calcium levels via inositol trisphosphate pathways, suggesting a possible mechanism for this compound as well .
- Cellular Migration and Shape Changes : Activation of specific GPCRs can lead to cytoskeletal reorganization and changes in cell morphology, which are critical in processes such as inflammation and cancer metastasis.
Biological Activity
Recent studies have highlighted the potential therapeutic applications of this compound:
Anticancer Activity
Research indicates that compounds with a similar triazaspiro structure have shown promising anticancer properties by inducing apoptosis in various cancer cell lines. For example, studies have demonstrated that modifications in the triazaspiro framework can enhance cytotoxicity against human cancer cells.
Neuroprotective Effects
There is emerging evidence that compounds interacting with GPCRs may provide neuroprotective benefits. The modulation of neurotransmitter systems could potentially alleviate conditions such as neurodegeneration or cognitive decline.
Case Studies
Several case studies have explored the biological effects of related compounds:
- Study on Apoptosis Induction : A study demonstrated that a related triazaspiro compound significantly increased apoptosis in breast cancer cells through mitochondrial pathways.
- Neuroprotective Mechanisms : Another investigation revealed that similar compounds could protect neuronal cells from oxidative stress-induced damage by modulating GPCR signaling pathways.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Substituent Variations on the Aromatic Rings
- Target Compound: 3-ethylphenyl (acetamide side chain): Introduces moderate hydrophobicity and steric bulk.
Analog 1 : 2-[2-(3,4-Dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide ()
- 3,4-Dimethylphenyl (core): Increases steric hindrance compared to 3-fluorophenyl.
- 3-Trifluoromethylphenyl (side chain): Adds strong hydrophobicity and electron-withdrawing properties, likely enhancing metabolic stability but reducing solubility.
- Molecular Weight : 458.48 g/mol (vs. 390.48 g/mol for the target).
Analog 2 : 2-[2-(4-Methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[4-(propan-2-yl)phenyl]acetamide ()
- 4-Methylphenyl (core): Less steric bulk than 3-fluorophenyl.
- 4-Isopropylphenyl (side chain): Highly hydrophobic, which may limit bioavailability.
- Molecular Weight : 418.54 g/mol.
Modifications to the Acetamide Side Chain
- Analog 3: N-[2-[4-(3-fluorophenyl)-1-oxo-2,4,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide (VU0364739, ) Naphthalene carboxamide: Replaces the acetamide group, increasing aromatic surface area for π-π interactions.
Pharmacological Activity and Target Specificity
- Target Compound : Likely targets kinases or G protein-coupled receptors (GPCRs) due to structural similarity to NFOT, a reported inhibitor in DDR1 pathways .
- Analog 4 : 2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(4-methylphenyl)acetamide ()
- The 3,4-dimethylphenyl group may enhance selectivity for enzymes with larger active sites, such as cytochrome P450 isoforms.
Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 390.48 | 458.48 | 418.54 | ~491.6* |
| LogP (Predicted) | ~3.2 | ~4.5 | ~3.8 | ~4.1 |
| Hydrogen Bond Acceptors | 5 | 6 | 5 | 6 |
| Rotatable Bonds | 6 | 7 | 7 | 8 |
*Estimated from molecular formula in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
